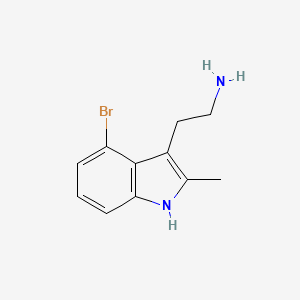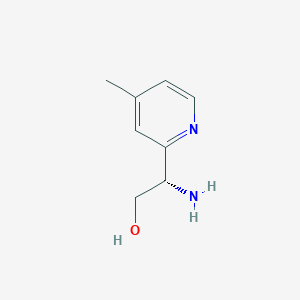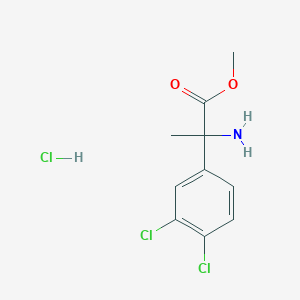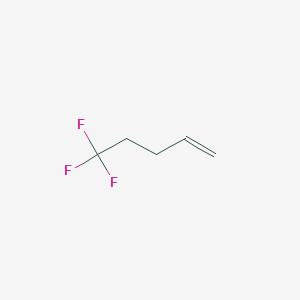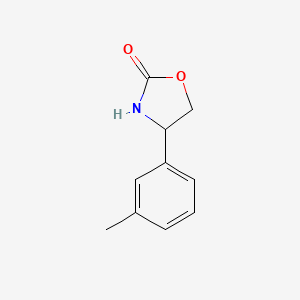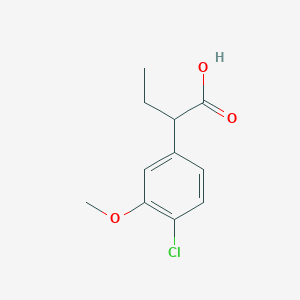
2-(4-Chloro-3-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloro-3-methoxyphenylacetic acid with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)butanol.
Substitution: 2-(4-Methoxy-3-methoxyphenyl)butanoic acid.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)butanoic acid
- 2-(4-Methoxyphenyl)butanoic acid
- 2-(4-Chlorophenyl)butanoic acid
Uniqueness
2-(4-Chloro-3-methoxyphenyl)butanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-3-8(11(13)14)7-4-5-9(12)10(6-7)15-2/h4-6,8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
JMZYSFUCVCZRIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)Cl)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


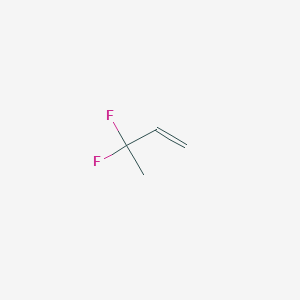
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
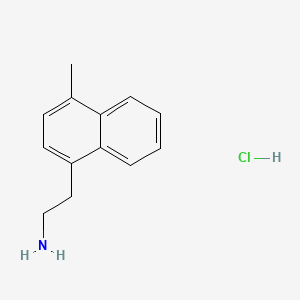
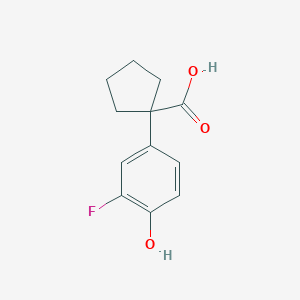
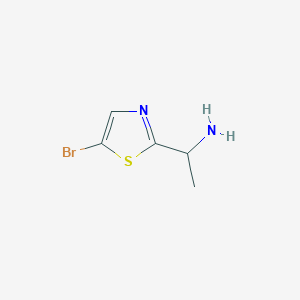

![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
